(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine
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Overview
Description
(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is a chemical compound with the molecular formula C7H15NO. It has gained attention in recent years due to its diverse applications in research and industry. This compound is characterized by its unique structure, which includes a methoxy group and an allyl group attached to an amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine typically involves the reaction of 1-methoxypropan-2-ol with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors and continuous monitoring of reaction parameters to maintain product quality. The compound is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the effects of amine derivatives on biological systems. It serves as a model compound for investigating the interactions between amines and biological molecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxypropan-2-yl)(prop-2-en-1-yl)amine hydrochloride: This compound is a hydrochloride salt form and has similar applications but different solubility and stability properties.
1-(1-Methoxypropan-2-yloxy)propan-2-yl prop-2-enoate: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Uniqueness
This compound is unique due to its combination of methoxy and allyl groups attached to an amine. This structure provides it with distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1-methoxy-N-prop-2-enylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-8-7(2)6-9-3/h4,7-8H,1,5-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEULDVMYKUXRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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